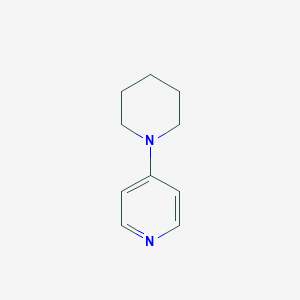

(1-Pyridin-4-yl)piperidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPBUCCXRGSDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182039 | |

| Record name | 4-Piperidylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2767-90-0 | |

| Record name | 4-Piperidinopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-piperidylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the (1-Pyridin-4-yl)piperidine Scaffold

An In-Depth Technical Guide to the Synthesis of (1-Pyridin-4-yl)piperidine

The this compound moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from the unique combination of the electron-deficient pyridine ring, which can engage in critical hydrogen bonding and π-stacking interactions, and the saturated, conformationally flexible piperidine ring, which allows for precise spatial orientation of substituents to optimize receptor binding.[2] The development of efficient, scalable, and robust synthetic protocols for this key intermediate is therefore a critical endeavor for researchers in drug discovery and development.

This guide provides a comprehensive overview of the principal synthetic strategies for constructing the C-N bond between the pyridine C4 position and the piperidine nitrogen. We will delve into the mechanistic underpinnings of each approach, compare their relative merits, and provide detailed, field-proven protocols for their execution. The discussion is tailored for researchers and scientists, emphasizing the causality behind experimental choices to empower rational route design and optimization.

Core Synthetic Strategies: A Mechanistic Perspective

The formation of the aryl-amine bond in this compound can be achieved through several distinct chemical pathways. The choice of method is often dictated by factors such as substrate availability, functional group tolerance, desired scale, and cost-effectiveness.

Nucleophilic Aromatic Substitution (SNAr)

The direct reaction between a 4-halopyridine (e.g., 4-chloropyridine or 4-fluoropyridine) and piperidine represents the most classical and atom-economical approach. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanistic Rationale: The nitrogen atom within the pyridine ring is highly electron-withdrawing, which significantly reduces the electron density at the C2 and C4 positions (ortho and para, respectively).[3][4] This inherent electronic deficiency makes the C4 position susceptible to attack by nucleophiles like piperidine. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the determining factor for the reaction's feasibility. Attack at the C4 position allows the negative charge to be delocalized onto the electronegative ring nitrogen through resonance, a stabilizing effect not possible with attack at the C3 position.[3][5] This is why nucleophilic substitution on pyridines occurs selectively at the C2 and C4 positions.[3][4]

While conceptually simple, these reactions often require elevated temperatures (130-150°C) and can be performed under solvent-free conditions or in high-boiling polar solvents like ethylene glycol, often enhanced by microwave irradiation to reduce reaction times.[6]

Caption: SNAr mechanism for the synthesis of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable scope and functional group tolerance in forming C-N bonds.[7] This palladium-catalyzed cross-coupling reaction is particularly valuable for less reactive aryl halides, such as chloropyridines.[8]

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[7][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine, forming a Pd(II) complex. This is often the rate-limiting step, especially for C-Cl bonds.[8]

-

Amine Coordination & Deprotonation: Piperidine coordinates to the Pd(II) center, and a base (commonly a strong, non-nucleophilic one like sodium tert-butoxide) removes the proton from the piperidine nitrogen to form a palladium amido complex.[7]

-

Reductive Elimination: The final C-N bond is formed as the desired product, this compound, is eliminated from the complex, regenerating the active Pd(0) catalyst.[9]

The success of this reaction is critically dependent on the choice of phosphine ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For challenging substrates like chloropyridines, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential to promote the difficult oxidative addition step.[8][10]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[11] While often requiring harsher conditions (higher temperatures, stoichiometric copper) than its palladium-catalyzed counterparts, modern advancements with soluble copper catalysts and ligands have improved its utility.[11][12]

Mechanistic Rationale: The precise mechanism can be complex, but it is generally understood to involve a Cu(I) species.[13] The reaction likely proceeds via oxidative addition of the 4-halopyridine to a Cu(I) center, followed by reaction with the amine and subsequent reductive elimination.[14] The reaction typically requires high-boiling polar solvents like DMF or NMP and temperatures often exceeding 150-200°C.[11] It is comparable to the Buchwald-Hartwig reaction but is often considered less versatile and requires more forcing conditions.[11]

Reductive Amination & Transamination Strategies

An alternative disconnection involves forming the C-N bond via reductive amination, typically by reacting a ketone with an amine in the presence of a reducing agent.

-

From 4-Piperidone: A common route involves the reductive amination of N-protected 4-piperidone (e.g., N-Boc-4-piperidone) with 4-aminopyridine, followed by deprotection.[15][16] More directly, one could envision a reaction between 4-pyridone and piperidine under reductive conditions, though this is less common.

-

Reductive Transamination of Pyridinium Salts: A novel and innovative strategy involves the rhodium-catalyzed transfer hydrogenation of pyridinium salts.[1][17] In this process, a pre-formed pyridinium salt is reduced to a dihydropyridine intermediate. This intermediate is then hydrolyzed in situ, and the resulting dicarbonyl species undergoes a reductive amination with an exogenous amine (piperidine) to afford the N-aryl piperidine product.[17][18] This method provides a unique pathway from readily available pyridine derivatives.[1]

Comparative Analysis of Synthetic Methodologies

The selection of an optimal synthetic route requires a careful evaluation of various experimental parameters.

| Method | Typical Reagents & Catalyst | Temp. (°C) | Reaction Time | Advantages | Disadvantages/Limitations |

| SNAr | 4-Halopyridine, Piperidine, Base (e.g., K₂CO₃) | 100 - 180 | 2 - 24 h | Catalyst-free, atom-economical, simple procedure. | Requires high temperatures; limited to activated halopyridines.[6] |

| Buchwald-Hartwig | 4-Halopyridine, Piperidine, Pd-precatalyst, Phosphine Ligand, Base (NaOtBu) | 80 - 110 | 1 - 12 h | High yields, excellent functional group tolerance, broad scope, milder conditions.[7] | Cost of palladium and ligands; requires inert atmosphere; potential for side reactions like hydrodehalogenation.[8] |

| Ullmann Condensation | 4-Halopyridine, Piperidine, CuI or Cu₂O, Ligand (optional), Base | 120 - 210 | 12 - 48 h | Lower cost catalyst (copper) compared to palladium. | Generally requires harsh conditions (high temp.); substrate scope can be limited.[11] |

| Reductive Transamination | Pyridinium salt, Piperidine, Rh-catalyst, Formic Acid | ~100 | 12 - 30 h | Novel route from pyridine precursors; expands synthetic toolbox.[17][18] | Requires preparation of pyridinium salt; uses expensive rhodium catalyst. |

Detailed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from procedures utilizing direct amination of halopyridines.[6][19]

-

Reagents:

-

4-Chloropyridine hydrochloride (1.50 g, 10.0 mmol)

-

Piperidine (2.53 mL, 25.0 mmol, 2.5 equiv)

-

Potassium carbonate (K₂CO₃) (4.15 g, 30.0 mmol, 3.0 equiv)

-

N,N-Dimethylformamide (DMF) (20 mL)

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyridine hydrochloride, potassium carbonate, and DMF.

-

Add piperidine to the suspension.

-

Heat the reaction mixture to 120°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

-

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for the amination of chloropyridines.[8][10]

-

Reagents:

-

4-Chloropyridine (1.14 g, 10.0 mmol)

-

Piperidine (1.09 mL, 11.0 mmol, 1.1 equiv)

-

RuPhos-G3 Palladacycle (92 mg, 0.1 mmol, 1 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.35 g, 14.0 mmol, 1.4 equiv)

-

Anhydrous, degassed Toluene (40 mL)

-

-

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere of argon, add the RuPhos-G3 palladacycle and sodium tert-butoxide.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed toluene, followed by 4-chloropyridine and piperidine via syringe.

-

Heat the reaction mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pure product.

-

Product Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques, primarily NMR spectroscopy.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H-2, H-6 | ~8.25 (d) | ~150.0 |

| Pyridine H-3, H-5 | ~6.70 (d) | ~107.5 |

| Pyridine C-4 | - | ~154.5 |

| Piperidine H-α (N-CH₂) | ~3.40 (t) | ~46.5 |

| Piperidine H-β | ~1.70 (m) | ~26.0 |

| Piperidine H-γ | ~1.60 (m) | ~24.5 |

| Note: Shifts are approximate and can vary based on the solvent used. Data compiled from typical values for similar structures.[20][21] |

Conclusion

The synthesis of this compound can be successfully achieved through a variety of robust chemical methods. While traditional SNAr reactions offer a straightforward, catalyst-free option, they are often limited by harsh conditions. For broader applicability, milder conditions, and superior functional group tolerance, the Palladium-catalyzed Buchwald-Hartwig amination represents the state-of-the-art approach, providing high yields and reliability. The choice of synthesis is a strategic decision, balancing factors of cost, scale, and the specific chemical environment of the target molecule. The continued development of novel catalytic systems, such as the reductive transamination of pyridinium salts, promises to further expand the synthetic chemist's toolkit for accessing this vital pharmaceutical scaffold.

References

-

Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(13), 9352–9359. Available at: [Link]17]

-

Kiełbasiński, P., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Molecules, 28(4), 1803. Available at: [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

-

Kharitonov, D. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6690. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

-

Glaser, J., et al. (2007). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 5(20), 3299-3307. Available at: [Link]

-

Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(10), 100164. Available at: [Link]

-

PubMed. (2011). Piperidin-4-one: the potential pharmacophore. Available at: [Link]

-

Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-793. Available at: [Link]

-

ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Available at: [Link]

- Google Patents. (Year N/A). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Google Patents. (2009). A kind of purification method of high-purity piperidine.

-

Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]

-

YouTube. (2021). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Available at: [Link]

-

ResearchGate. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. Available at: [Link]

-

ResearchGate. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

-

Wikipedia. Ullmann condensation. Available at: [Link]

-

Royal Society of Chemistry. (2020). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available at: [Link]

-

ResearchGate. (2018). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. Available at: [Link]

-

YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]

-

Indian Journal of Chemistry. (2000). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Available at: [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

-

PubMed Central. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]

-

ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

-

Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Available at: [Link]

-

PubMed Central. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

-

OperaChem. (2021). Ullmann coupling-An overview. Available at: [Link]

Sources

- 1. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. Ullmann coupling-An overview - operachem [operachem.com]

- 15. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 20. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

Introduction: The Strategic Importance of (1-Pyridin-4-yl)piperidine in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of (1-Pyridin-4-yl)piperidine

This compound, a heterocyclic amine featuring a pyridine ring linked to a piperidine moiety, represents a significant scaffold in medicinal chemistry.[1] Its structural components are prevalent in numerous pharmaceuticals, particularly those targeting the Central Nervous System (CNS).[1][2] The ability of a drug candidate to navigate complex biological systems—from absorption in the gut to crossing the blood-brain barrier (BBB)—is fundamentally governed by its physicochemical properties.[3][4] For researchers and drug development professionals, a comprehensive understanding of these characteristics is not merely academic; it is a prerequisite for rational drug design, lead optimization, and successful clinical translation.

This guide provides a senior application scientist's perspective on the core physicochemical properties of this compound. We will move beyond theoretical values to detail the causality behind experimental choices, offering robust, self-validating protocols for determining the ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. These three pillars—ionization, lipophilicity, and solubility—are inextricably linked, and their interplay dictates a compound's pharmacokinetic and pharmacodynamic profile.

Core Physicochemical Profile

A foundational overview of this compound's properties provides the context for more detailed experimental analysis. The data presented below has been aggregated from various chemical databases and computational models. It is crucial to recognize that while computational predictions are invaluable for initial screening, they must be validated by empirical measurement for definitive characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | [5][6] |

| Molecular Weight | 162.23 g/mol | [5][6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 78-83°C | [5][6] |

| Boiling Point | 164°C (13 Torr) | [5][6] |

| Predicted pKa | 10.88 ± 0.10 | [5][6] |

| Consensus LogP (calc.) | 1.78 | [7] |

| Predicted LogS (calc.) | -2.3 (Soluble) | [7] |

Ionization Constant (pKa): The Arbiter of Biological Behavior

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms.[8] This parameter is arguably the most critical physicochemical property, as it dictates a compound's charge state in various physiological compartments, which in turn influences its solubility, permeability, and target engagement.[9][10] For this compound, two nitrogen atoms are potential sites of protonation: the pyridine nitrogen and the piperidine nitrogen. The piperidine nitrogen is a highly basic secondary amine (pKa of piperidine itself is ~11.1-11.2), while the pyridine nitrogen is significantly less basic (pKa ~5.2).[11][12] The predicted pKa of ~10.88 suggests the piperidine nitrogen is the primary basic center, a critical piece of information for understanding its behavior.

Expert Insight: Why pKa Measurement is Non-Negotiable

Computational pKa predictions are a useful starting point, but they can be inaccurate for novel scaffolds. An experimentally determined pKa is essential. For a CNS drug candidate, the degree of ionization at physiological pH (blood pH ≈ 7.4, brain ECF pH ≈ 7.3) directly impacts its ability to cross the lipophilic BBB.[2][13] A highly ionized compound will have poor passive diffusion across the BBB. Understanding the pKa allows chemists to model this behavior and, if necessary, design analogs with a more optimal ionization profile.

Protocol: pKa Determination by Potentiometric Titration

This method is a gold standard for its accuracy and directness. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.

Materials & Equipment:

-

This compound sample

-

High-purity water (Milli-Q or equivalent)

-

Methanol or other suitable co-solvent (if solubility is low)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Potassium Hydroxide (KOH)

-

Automatic titrator or a high-precision pH meter with a combination electrode

-

Stir plate and stir bar

-

Calibrated burette

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the experimental temperature (typically 25°C).

-

Sample Preparation: Accurately weigh a precise amount of this compound (e.g., 5-10 mg) and dissolve it in a known volume of water (e.g., 50 mL). If the compound has low aqueous solubility, a water-miscible co-solvent like methanol can be used. The resulting pKa is then an "apparent pKa" (pₐKa) and can be extrapolated back to aqueous conditions.

-

Initial Titration (Acidification): As the compound is a base, first titrate the solution with standardized HCl to a low pH (e.g., pH 2.0) to ensure the compound is fully protonated.

-

Titration with Base: Begin the potentiometric titration by adding small, precise increments of standardized KOH. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Acquisition: Continue the titration past the equivalence point, up to a high pH (e.g., pH 12.0). The data points (volume of titrant added vs. pH) will form a sigmoidal curve.

-

Data Analysis: The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point. This can be found by calculating the first derivative of the curve (dpH/dV); the peak of the derivative plot indicates the equivalence point. The pKa is the pH at half of this volume. Specialized software is often used for precise calculation.

Lipophilicity (LogP/LogD): The Key to Membrane Permeation

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.[3] It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP: The ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[14]

-

LogD: The ratio of the total concentration of a compound (both neutral and ionized forms) in the lipid phase to its total concentration in the aqueous phase at a specific pH.[15][16]

For an ionizable compound like this compound, LogD is the more physiologically relevant parameter.[16] At pH 7.4, a significant portion of the molecule will be protonated (ionized), which will lower its partitioning into the lipid phase compared to the neutral form. A LogD at pH 7.4 (LogD₇.₄) is a critical parameter for predicting BBB penetration.[13]

Expert Insight: The "Gold Standard" Shake-Flask Method

While chromatographic and computational methods exist, the shake-flask method remains the benchmark for LogP/LogD determination due to its direct measurement of partitioning.[15][17][18] Its perceived drawbacks of being labor-intensive are often outweighed by the definitive quality of the data, which is crucial for building reliable structure-activity relationships (SAR).

Protocol: LogP/LogD Determination by Shake-Flask Method

Materials & Equipment:

-

This compound sample

-

n-Octanol (reagent grade, pre-saturated with buffer)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at the desired pH (e.g., 7.4 for LogD₇.₄), pre-saturated with n-octanol

-

Vials with Teflon-lined caps

-

Mechanical shaker or rotator

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Experimental Workflow for Shake-Flask LogD Determination

Caption: Workflow for LogD measurement using the shake-flask method.

Step-by-Step Methodology:

-

Solvent Pre-saturation: This is a critical step often overlooked. Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS at pH 7.4) for at least 24 hours. Allow the phases to separate completely. This ensures that the solvents are mutually saturated, preventing volume changes during the experiment that would affect concentration measurements.[15]

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Partitioning: In a vial, combine the pre-saturated n-octanol and pre-saturated aqueous buffer. Add a small aliquot of the compound's stock solution, ensuring the final concentration is within the linear range of the analytical detector and does not exceed the compound's solubility in either phase.

-

Equilibration: Cap the vials tightly and shake them at a constant temperature for a sufficient time to reach equilibrium (typically 1-3 hours). The time required should be determined in preliminary experiments.

-

Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 rpm for 10-15 minutes) to ensure a clean and complete separation of the two phases.

-

Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Extreme care must be taken to avoid contaminating one sample with the other.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve should be prepared for accurate quantification.

-

Calculation: Calculate the LogD using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Aqueous Solubility: A Prerequisite for Absorption and Formulation

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer at a given temperature and pH.[19] Poor solubility is a major hurdle in drug development, leading to low bioavailability, unreliable results in biological assays, and significant formulation challenges.[20][21] It's important to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration organic stock (like DMSO), precipitates out of an aqueous buffer. This high-throughput method is common in early discovery for screening large numbers of compounds.[22][23]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a buffer. This measurement is more time-consuming but is the definitive value needed for later-stage development and formulation.[20][21][22]

Expert Insight: Kinetic vs. Thermodynamic - Choosing the Right Tool

In early discovery, kinetic solubility is sufficient to flag compounds with potential issues.[21] However, as a compound progresses, determining its thermodynamic solubility is essential. Kinetic measurements can often overestimate solubility because the compound may precipitate as an amorphous, more soluble form rather than its most stable, less soluble crystalline form.[20][23] Relying solely on kinetic data can lead to downstream failures.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This method measures the equilibrium solubility of the solid compound.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for thermodynamic solubility measurement.

Materials & Equipment:

-

Solid (preferably crystalline) this compound

-

Aqueous buffer of interest (e.g., PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Analytical instrumentation for quantification (HPLC-UV, LC-MS)

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.

-

Equilibration: Tightly cap the vials and place them in a shaker/rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 48 hours) to allow the dissolution process to reach equilibrium.

-

Phase Separation: After incubation, allow the vials to stand so that excess solid can settle. Carefully withdraw the supernatant and filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high readings.

-

Quantification: Prepare appropriate dilutions of the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method with a standard calibration curve.

-

Reporting: The resulting concentration is the thermodynamic solubility, typically reported in units of µg/mL or µM.

Interplay of Physicochemical Properties and CNS Drug Design

The properties discussed are not independent variables; they are interconnected and collectively influence a molecule's potential as a CNS drug.[3][13]

Caption: Interrelationship of core physicochemical properties in drug development.

For this compound, its high pKa means it will be predominantly ionized at physiological pH. This enhances aqueous solubility but can be a significant impediment to passive diffusion across the BBB.[4] Its calculated LogP of ~1.8 is in a reasonable range for CNS drugs, but the effective LogD₇.₄ will be considerably lower due to ionization. This balance is the central challenge in CNS drug design: optimizing lipophilicity for membrane traversal while maintaining sufficient aqueous solubility for absorption and formulation.[3][13]

Conclusion

The physicochemical characterization of this compound is a critical exercise for any research program utilizing this scaffold. While computational tools provide valuable initial estimates, this guide emphasizes the necessity of rigorous, empirical determination of pKa, LogD, and thermodynamic solubility. The provided protocols, grounded in established best practices, offer a framework for generating high-quality, reliable data. By understanding the "why" behind each experimental step and appreciating the intricate interplay between these core properties, researchers can make more informed decisions, accelerating the design and development of effective new medicines.

References

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- LogP/D. Cambridge MedChem Consulting.

- Kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences, 47(3), 594-599.

- Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584-2608.

- 1-(4-Pyridyl)piperidine. (2024). ChemBK.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- LogP / LogD shake-flask method. (2024). Protocols.io.

- Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2011). ACS Chemical Neuroscience, 2(10), 540-553.

- Aqueous Solubility Assay. Enamine.

- LogP / LogD shake-flask method v1. (2019).

- CNS drug design: balancing physicochemical properties for optimal brain exposure. (2015). Journal of Medicinal Chemistry, 58(6), 2584-2608.

- Kinetic solubility: Experimental and machine-learning modeling perspectives. (2020).

- Solubility Assessment Service.

- CNS Drug Discovery | Physicochemical optimis

- CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. (2015). Journal of Medicinal Chemistry.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024). International Journal of Innovative Research and Scientific Studies, 7(1), 1-15.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).

- pKa. (2017). Cambridge MedChem Consulting.

- pKa Value Determin

- Piperidine CAS#: 110-89-4. ChemicalBook.

- This compound | 2767-90-0. Ambeed.com.

- Piperidine. Wikipedia.

- 1-Pyridin-4-ylpiperidine | 2767-90-0. ChemicalBook.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- PIPERIDINE.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]

- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CNS drug design: balancing physicochemical properties for optimal brain exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1-Pyridin-4-ylpiperidine | 2767-90-0 [chemicalbook.com]

- 7. 2767-90-0 | this compound | Pyridines | Ambeed.com [ambeed.com]

- 8. ijirss.com [ijirss.com]

- 9. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. creative-biolabs.com [creative-biolabs.com]

- 20. ovid.com [ovid.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. Aqueous Solubility Assay - Enamine [enamine.net]

- 23. researchgate.net [researchgate.net]

A Technical Guide to (1-Pyridin-4-yl)piperidine: Synthesis, Spectroscopic Characterization, and Applications

Abstract

(1-Pyridin-4-yl)piperidine, also known as 4-(1-Piperidinyl)pyridine, is a heterocyclic amine that serves as a critical structural motif and versatile building block in modern medicinal chemistry. Its unique combination of a basic piperidine ring and an aromatic pyridine ring imparts specific physicochemical properties that are leveraged in the design of novel therapeutic agents. This guide provides an in-depth examination of the molecule's chemical structure, validated synthetic protocols, and a comprehensive analysis of its spectroscopic signature. By detailing the causality behind experimental choices and providing robust, step-by-step analytical methodologies, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this important chemical entity.

Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a saturated piperidine ring attached via a nitrogen atom to the C4 position of a pyridine ring. This arrangement creates a tertiary amine within a disubstituted aromatic system, influencing its electronic properties, basicity, and potential for intermolecular interactions.

Chemical Structure

The structural representation is crucial for understanding its reactivity and for the interpretation of spectroscopic data.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of key physical and chemical properties is essential for laboratory handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 2767-90-0 | [1] |

| Molecular Formula | C₁₀H₁₄N₂ | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 78-83 °C | [1][2] |

| Boiling Point | 164 °C at 13 Torr | [1][2] |

| pKa | 10.88 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in most organic solvents like ethanol and acetone. | [2] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is through nucleophilic aromatic substitution (SNAr). This method is widely adopted due to the availability of starting materials and generally high yields.

Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the reaction between 4-chloropyridine hydrochloride and piperidine.

Reaction: 4-Chloropyridine + Piperidine → this compound + HCl

Causality: The pyridine ring is electron-deficient, particularly at the C2 and C4 positions, making it susceptible to attack by nucleophiles. 4-Chloropyridine is an excellent substrate where the chlorine atom acts as a good leaving group. Piperidine, a secondary amine, serves as the nucleophile. A base, such as triethylamine or an excess of piperidine, is required to neutralize the HCl byproduct, driving the reaction to completion.[3]

Step-by-Step Protocol:

-

To a sealed reaction vessel, add 4-chloropyridine hydrochloride (1 equivalent).

-

Add a suitable solvent, such as a mixture of ethanol and water.[3]

-

Add piperidine (1.5-2.0 equivalents). The excess piperidine acts as both the nucleophile and the base. Alternatively, use 1.1 equivalents of piperidine and 1.2 equivalents of an external base like triethylamine.

-

Seal the vessel and heat the reaction mixture (e.g., to 150°C) for several hours (e.g., 24-96 hours), monitoring by TLC or LC-MS for completion.[3]

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The residue can be purified by recrystallization or column chromatography to yield the final product.[3]

Caption: General workflow for the synthesis of this compound.

A Comprehensive Guide to Spectroscopic Analysis

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of NMR, MS, and IR spectroscopy provides a complete and self-validating analytical dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons and their neighboring environments.

-

Causality: The electron-withdrawing nature of the pyridine nitrogen deshields the α-protons (H-2, H-6), shifting them downfield. The protons on the piperidine ring are in an aliphatic environment and appear upfield.

-

-

¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms.

-

Causality: Carbons directly attached to nitrogen atoms (C-2', C-6' and C-2, C-6, C-4) are deshielded. The aromatic carbons of the pyridine ring appear significantly downfield compared to the aliphatic carbons of the piperidine ring.

-

Predicted NMR Data Summary (in CDCl₃):

| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) |

| Pyridine H-2, H-6 | ~8.2-8.4 | Doublet | 2H | ~150.0 |

| Pyridine H-3, H-5 | ~6.6-6.8 | Doublet | 2H | ~107.5 |

| Pyridine C-4 | - | - | - | ~155.0 |

| Piperidine H-2', H-6' (α) | ~3.3-3.5 | Triplet | 4H | ~45.0 |

| Piperidine H-3', H-5' (β) | ~1.6-1.8 | Multiplet | 4H | ~25.5 |

| Piperidine H-4' (γ) | ~1.5-1.7 | Multiplet | 2H | ~24.5 |

Note: Actual chemical shifts can vary based on solvent and concentration.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[4]

-

Expected Molecular Ion (M⁺): For C₁₀H₁₄N₂, the exact mass is 162.1157 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 163.1235 is expected.

-

Fragmentation Pattern: Common fragmentation would involve the cleavage of the C-N bond between the two rings, leading to fragments corresponding to the piperidine cation (m/z 84) and the pyridine radical cation (m/z 78).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5]

-

C-H stretching (Aromatic): Aromatic C-H bonds on the pyridine ring will show sharp peaks above 3000 cm⁻¹.

-

C-H stretching (Aliphatic): The piperidine ring's C-H bonds will show strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

-

C=N and C=C stretching (Aromatic): The pyridine ring will exhibit characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-N stretching: The stretching of the C-N bonds (both within the piperidine and connecting the rings) will appear in the fingerprint region (1350-1000 cm⁻¹).

Analytical Workflow for Quality Control

A standardized workflow ensures that each synthesized batch meets the required purity and identity specifications.

Caption: Integrated workflow for synthesis and analytical quality control.

Relevance and Applications in Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists. The piperidine ring often serves as a non-polar, flexible linker or can be substituted to interact with hydrophobic pockets in biological targets, while the pyridine ring can participate in hydrogen bonding and π-stacking interactions.[6]

This moiety is found in a range of biologically active compounds, including:

-

Anticancer Agents: Some derivatives have shown cytotoxic effects against various cancer cell lines.[7]

-

Antidepressants: The structure is similar to compounds that modulate neurotransmitter systems.[7]

-

Antiviral Agents: Piperidine-linked pyridine analogues have been explored as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[8][9]

The versatility of this scaffold makes it a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[11][12] It is classified as toxic if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13] Handle in a well-ventilated area or a chemical fume hood.[12]

-

First Aid:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.

Conclusion

This compound is a foundational molecule in the field of medicinal chemistry, prized for its synthetic accessibility and favorable structural characteristics. A thorough understanding of its synthesis, combined with a multi-faceted analytical approach encompassing NMR, MS, and IR spectroscopy, is essential for any researcher utilizing this compound. The robust protocols and interpretative guidance provided in this document establish a framework for the confident synthesis, verification, and application of this compound in advanced research and drug development endeavors.

References

-

Capot Chemical. (n.d.). MSDS of 1-(Pyridin-4-yl)piperidine-4-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

-

ChemBK. (2024). 1-(4-Pyridyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Pyridyl)piperazine. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-pyridin-4-yl-piperidine-4-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

Scribd. (n.d.). 1 Piperidine 4 US en Sds. Retrieved from [Link]

-

ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

-

PubMed. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Retrieved from [Link]

-

PubMed. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

Sources

- 1. 1-Pyridin-4-ylpiperidine | 2767-90-0 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 1-Pyridin-4-ylpiperidine(2767-90-0) MS [m.chemicalbook.com]

- 5. 1-Pyridin-4-ylpiperidine(2767-90-0) IR2 spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 2767-90-0 [smolecule.com]

- 8. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

Spectroscopic Profile of (1-Pyridin-4-yl)piperidine: A Technical Guide for Researchers

Introduction

(1-Pyridin-4-yl)piperidine, a heterocyclic compound featuring a piperidine ring bonded to a pyridine moiety, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structural framework is present in a variety of biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

The structural integrity and purity of such compounds are the bedrock of reliable and reproducible research. The spectroscopic data presented herein is a synthesis of established principles and data from analogous structures, providing a robust reference for laboratory work.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The chemical environment of each proton and carbon atom in this compound gives rise to a unique set of signals, providing a detailed map of the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the pyridine and piperidine rings. The electron-withdrawing nature of the pyridine ring and the nitrogen atom within the piperidine ring significantly influences the chemical shifts.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-α' (Pyridine) | ~8.2 - 8.4 | d | 2H |

| H-β' (Pyridine) | ~6.6 - 6.8 | d | 2H |

| H-α (Piperidine) | ~3.4 - 3.6 | t | 4H |

| H-β, H-γ (Piperidine) | ~1.6 - 1.8 | m | 6H |

Interpretation:

-

Pyridine Protons: The protons on the pyridine ring appear in the aromatic region of the spectrum. The H-α' protons, being adjacent to the nitrogen atom, are the most deshielded and appear as a doublet at a lower field. The H-β' protons, coupled to the H-α' protons, will appear as a doublet at a higher field.

-

Piperidine Protons: The protons on the piperidine ring are in the aliphatic region. The H-α protons, being directly attached to the carbons adjacent to the nitrogen atom, are deshielded and appear as a triplet. The H-β and H-γ protons are in a more shielded environment and will likely appear as a complex multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-γ' (Pyridine) | ~155 |

| C-α' (Pyridine) | ~150 |

| C-β' (Pyridine) | ~107 |

| C-α (Piperidine) | ~48 |

| C-β (Piperidine) | ~26 |

| C-γ (Piperidine) | ~24 |

Interpretation:

-

Pyridine Carbons: The carbons of the pyridine ring are significantly deshielded. The C-γ' carbon, to which the piperidine ring is attached, is expected to be the most deshielded. The C-α' carbons, adjacent to the nitrogen, will also be at a low field. The C-β' carbons will be the most shielded of the pyridine carbons.

-

Piperidine Carbons: The C-α carbons of the piperidine ring, being adjacent to the nitrogen, are the most deshielded among the piperidine carbons. The C-β and C-γ carbons will appear at higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Strong |

| C=N Stretch (Pyridine) | 1580 - 1610 | Strong |

| C=C Stretch (Pyridine) | 1400 - 1600 | Medium-Strong |

| C-N Stretch (Aliphatic) | 1000 - 1250 | Medium |

| Aromatic C-H Bend | 800 - 850 | Strong |

Interpretation:

The IR spectrum of this compound will be characterized by the absence of an N-H stretching band (typically around 3300-3500 cm⁻¹), confirming the tertiary nature of the piperidine nitrogen. Key absorptions will include the C-H stretching vibrations of the aromatic and aliphatic protons, the characteristic C=N and C=C stretching vibrations of the pyridine ring, and the C-N stretching of the aliphatic amine.[1][2] A strong band in the 800-850 cm⁻¹ region is indicative of 1,4-disubstitution on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 162

-

Key Fragments: m/z = 133, 106, 84, 78

Interpretation of Fragmentation:

The molecular ion peak is expected at an m/z of 162, corresponding to the molecular weight of this compound. The fragmentation pattern of piperidine derivatives is often dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4]

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

A plausible fragmentation pathway involves the initial loss of an ethyl radical from the piperidine ring to give a fragment at m/z 133. Alpha-cleavage can lead to the formation of a stable piperidinium ion at m/z 84. The pyridine ring itself is quite stable, and a fragment corresponding to the pyridine radical cation at m/z 78 is also likely.[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV for GC-MS to induce fragmentation. For LC-MS, electrospray ionization (ESI) in positive ion mode is recommended due to the basic nature of the nitrogen atoms.

-

Analysis: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

References

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

-

Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural University of Science. [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

Ovidius University Annals of Chemistry. Spectral investigations of some piperidin-4-one molecular addition compounds. [Link]

-

ResearchGate. Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. University of Delhi. [Link]

-

Bentham Science Publishers. Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Current Chemistry Letters. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST WebBook. Piperidine. [Link]

-

SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. Piperidine. [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

ResearchGate. IR spectra of 4-piperidinemethanol solutions in the high (top, a) and.... [Link]

-

NIST WebBook. Piperidine. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (1-Pyridin-4-yl)piperidine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The (1-Pyridin-4-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles. This guide provides an in-depth exploration of the primary synthetic strategies for constructing this key motif and its analogs. We will dissect the core chemical principles, offer field-proven insights into experimental choices, and provide detailed, actionable protocols for the most prevalent and robust synthetic routes, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and innovative methods involving pyridinium salt intermediates. The discussion is grounded in mechanistic understanding to empower researchers in drug discovery and development to not only replicate but also rationally adapt these methodologies for the synthesis of novel chemical entities.

Introduction: The Significance of the this compound Core

The fusion of a pyridine ring and a piperidine moiety at the pyridine's C4 position creates a unique structural amalgam that has proven exceptionally fruitful in drug discovery. The piperidine ring, a saturated heterocycle, often imparts improved solubility, metabolic stability, and three-dimensional character, which can enhance binding to biological targets. The pyridine ring, an electron-deficient aromatic system, provides a key point of interaction and a handle for further functionalization. This combination is particularly prominent in the development of antagonists for the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells[1][2][3]. The ability to efficiently and diversely synthesize analogs of this core structure is therefore of paramount importance to medicinal chemists.

This guide moves beyond a simple recitation of reactions to provide a causal understanding of the synthetic choices, empowering the researcher to troubleshoot and innovate.

Strategic Disconnection and Key Synthetic Approaches

The primary retrosynthetic disconnection for the this compound core invariably involves the formation of the C4-N bond between the pyridine and piperidine rings. The choice of synthetic strategy is dictated by the availability of starting materials, desired functional group tolerance, and scalability. The three dominant strategies are:

-

Nucleophilic Aromatic Substitution (SNAr): A direct approach relying on the inherent electrophilicity of the pyridine C4 position.

-

Buchwald-Hartwig Amination: A powerful, palladium-catalyzed cross-coupling reaction offering broad scope and functional group tolerance.

-

Reductive Amination & Pyridinium Salt Chemistry: Versatile methods for constructing the piperidine ring itself or for forging the C-N bond under reductive conditions.

The logical flow for selecting a synthetic route is outlined below.

Caption: Decision workflow for selecting a primary synthetic strategy.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Principle and Rationale

The SNAr reaction is a cornerstone of heterocyclic chemistry. The electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces electron density at the ortho (C2, C6) and para (C4) positions, rendering them electrophilic and susceptible to attack by nucleophiles.[4] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For the reaction to be efficient, a good leaving group (typically a halide, such as Cl or F) must be present at the 4-position.

Sources

- 1. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

The (1-Pyridin-4-yl)piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The (1-Pyridin-4-yl)piperidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the biological activities associated with this scaffold, drawing upon a wealth of preclinical and clinical research. We will delve into the diverse pharmacological applications of this compound derivatives, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of new chemical entities based on this privileged structural motif.

Introduction: The Significance of the this compound Scaffold

The fusion of a pyridine ring and a piperidine ring to form the this compound scaffold creates a molecule with a unique combination of aromaticity, basicity, and conformational flexibility. The pyridine moiety, an electron-deficient aromatic system, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets.[1] The piperidine ring, a saturated heterocycle, provides a three-dimensional structural element that can be readily functionalized to modulate physicochemical properties and explore the chemical space around a target's binding site.[2][3] This inherent versatility has established the piperidine nucleus as a cornerstone in the production of a diverse array of pharmaceuticals.[4]

While direct biological activity data for the unsubstituted this compound is limited in publicly available literature, its true value lies in its role as a foundational scaffold for a multitude of biologically active derivatives. Researchers have extensively utilized this core structure to develop potent and selective modulators of various enzymes and receptors. This guide will explore the key therapeutic areas where this scaffold has made a significant impact.

Biological Activities and Therapeutic Applications

The this compound scaffold has been successfully employed to generate compounds with a wide range of biological activities. The following sections will detail some of the most prominent applications.

Central Nervous System (CNS) Disorders

The ability of the this compound moiety to cross the blood-brain barrier has made it an attractive scaffold for the development of CNS-active agents.

Derivatives of this compound have been identified as potent antagonists of the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R), both of which are implicated in various neurological and psychiatric disorders.[5] The piperidine core is considered a key structural element for dual H3/σ1 receptor activity.[5]

-

Mechanism of Action: H3R antagonists are known to enhance the release of several neurotransmitters, including histamine, acetylcholine, and dopamine, leading to pro-cognitive and wake-promoting effects. σ1R ligands are involved in the modulation of various neurotransmitter systems and have shown potential in the treatment of pain, depression, and neurodegenerative diseases. The dual antagonism of these receptors presents a promising polypharmacological approach for complex CNS disorders.

Certain derivatives, specifically cis-4-(phosphonoalkyl)piperidine-2-carboxylic acids, have demonstrated potent NMDA receptor antagonist activity.[6] These compounds have shown the ability to displace [3H]CPP binding, a selective ligand for the NMDA receptor, and protect against NMDA-induced lethality in animal models.[6]

-

Therapeutic Potential: NMDA receptor antagonists are of interest for their potential as anticonvulsants and for the treatment of neurodegenerative conditions like Alzheimer's disease by preventing excitotoxicity.[6]

The this compound scaffold has been utilized to develop a novel class of NOP receptor ligands. Interestingly, modifications to the piperidine nitrogen substituent can yield both potent agonists and antagonists.[7]

-

Significance: The NOP receptor system is involved in pain modulation, anxiety, and reward pathways. The ability to generate both agonists and antagonists from the same scaffold provides a valuable tool for dissecting the pharmacology of this receptor and for developing novel analgesics and anxiolytics.[7]

Anticancer Activity

The piperidine and pyridine moieties are found in numerous anticancer agents.[8][9] Derivatives of the this compound scaffold have shown promise in this therapeutic area.

Treatment with 2-amino-4-(1-piperidino)pyridine has been shown to inhibit the proliferation of HT29 and DLD-1 colon cancer cells in a dose-dependent manner.[8][10] The mechanism involves cell cycle arrest in the G0/G1 phase and the inhibition of cell migration and invasion.[10]

Infectious Diseases

The versatility of the this compound scaffold extends to the development of anti-infective agents.

Derivatives of 1-(3-nitropyridin-2-yl)piperazine, a related scaffold, have been synthesized and evaluated as urease inhibitors.[11] Some of these compounds exhibited potent inhibitory activity with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.[11]

-

Clinical Relevance: Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of this enzyme is a promising strategy for the treatment of gastric ulcers and other related infections.[11]

Piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[12] While the lead compounds in these studies were highly lipophilic, structure-activity relationship (SAR) studies aimed to improve their drug-like properties while retaining anti-TB potency.[12]

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the nucleophilic aromatic substitution of a 4-halopyridine with piperidine or a substituted piperidine.

General Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid

A representative synthesis of a functionalized derivative, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid, is described below.[13]

Experimental Protocol:

-

Reaction Setup: In a sealed tube, dissolve 4-chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 ml) in a mixture of ethanol (10 ml) and water (30 ml).

-

Addition of Reagents: To the solution, add ethyl isonipecotate (10.00 g).

-

Heating: Heat the reaction mixture at 150°C for 96 hours.

-

Work-up: After cooling, add ethanol to the reaction mixture and remove any insoluble materials by filtration.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Suspend the resulting residue in chloroform and collect the precipitate by filtration. Recrystallize the solid from a water-N,N-dimethylformamide mixture to yield the final product.

Characterization: The final product can be characterized by techniques such as Mass Spectrometry (e.g., APCI-MS M/Z: 207[M+H]+).[13]

In Vitro Biological Evaluation

The biological activity of this compound derivatives is assessed using a variety of in vitro assays tailored to the specific biological target.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor.

Protocol for NMDA Receptor Binding Assay: [6]

-

Preparation of Membranes: Prepare synaptic membranes from rat forebrains.

-

Radioligand: Use [3H]CPP as the radioligand.

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the potency of a compound against a specific enzyme.

Protocol for Urease Inhibition Assay: [11]

-

Enzyme and Substrate: Use Jack bean urease and urea as the substrate.

-

Incubation: Pre-incubate the enzyme with various concentrations of the inhibitor.

-